BenchChemオンラインストアへようこそ!

3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one

Medicinal Chemistry Isomerism Structure-Activity Relationship

3-(4-Methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one (CAS 868214-65-7) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrimidin-5-one class, a subset of triazolopyrimidines recognized for diverse biological activities including kinase inhibition and receptor antagonism. Its core structure features a triazole ring fused to a pyrimidinone, with a 4-methoxyanilino substituent at position 3 and a methyl group at position This specific substitution pattern differentiates it from other regioisomeric triazolopyrimidinones such as the [1,2,4]triazolo[4,5-d]pyrimidin-7-ones (e.g., zaprinast), which share the same molecular formula but exhibit distinct pharmacological profiles.

Molecular Formula C13H13N5O2
Molecular Weight 271.28
CAS No. 868214-65-7
Cat. No. B2707733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
CAS868214-65-7
Molecular FormulaC13H13N5O2
Molecular Weight271.28
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)NN=C2NC3=CC=C(C=C3)OC
InChIInChI=1S/C13H13N5O2/c1-8-7-11(19)18-12(14-8)16-17-13(18)15-9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H,14,16)(H,15,17)
InChIKeyNNGAETMQKUOALT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one (CAS 868214-65-7): Chemical Identity and Class Context for Procurement


3-(4-Methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one (CAS 868214-65-7) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrimidin-5-one class, a subset of triazolopyrimidines recognized for diverse biological activities including kinase inhibition and receptor antagonism [1]. Its core structure features a triazole ring fused to a pyrimidinone, with a 4-methoxyanilino substituent at position 3 and a methyl group at position 7. This specific substitution pattern differentiates it from other regioisomeric triazolopyrimidinones such as the [1,2,4]triazolo[4,5-d]pyrimidin-7-ones (e.g., zaprinast), which share the same molecular formula but exhibit distinct pharmacological profiles.

Why Generic Substitution is Inappropriate for 3-(4-Methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one Without Comparative Data


The [1,2,4]triazolo[4,3-a]pyrimidine scaffold is highly sensitive to subtle structural modifications. As demonstrated by Fares et al. (2022), antiviral EC50 values for a closely related series of 1-aryl-[1,2,4]triazolo[4,3-a]pyrimidines ranged from 38 µM to >186 µM, underscoring that minor changes in the aryl substituent or substitution position can alter biological potency by over an order of magnitude [1]. Regioisomeric triazolopyrimidinones, such as the PDE5 inhibitor zaprinast (a [1,2,4]triazolo[4,5-d]pyrimidin-7-one), demonstrate completely divergent target engagement profiles despite sharing an identical molecular formula [2]. Consequently, substituting 3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one with a generic 'triazolopyrimidine' analog without head-to-head comparative data risks introducing unpredictable changes in potency, selectivity, and pharmacokinetic behavior.

Quantitative Comparative Evidence for 3-(4-Methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one in Scientific Selection


Structural Differentiation via Regioisomerism: [4,3-a] vs. [4,5-d] Triazolopyrimidinone Core

A critical point of differentiation for 3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is its [4,3-a] ring fusion, in contrast to the [4,5-d] fusion found in the well-known PDE5 inhibitor zaprinast. While both share the same molecular formula (C13H13N5O2), their core skeletons are constitutional isomers, leading to profoundly different hydrogen-bonding patterns and target-binding topologies [1]. The [4,3-a] scaffold positions the 3-anilino substituent in a distinct geometric vector compared to the 5-aryl substitution of the [4,5-d] series, which is predicted to alter kinase selectivity profiles.

Medicinal Chemistry Isomerism Structure-Activity Relationship

Differentiation from 1-Aryl-[1,2,4]triazolo[4,3-a]pyrimidines in Antiviral Potency

The 3-(4-methoxyanilino) substitution pattern distinguishes this compound from the 1-aryl-[1,2,4]triazolo[4,3-a]pyrimidine series reported by Fares et al., where the optimal anti-CHIKV compound (14e) achieved an EC50 of 38 µM and CC50 > 300 µg/mL [1]. In that series, the aryl group is attached at the N1 position of the triazole ring, whereas the target compound bears the aryl moiety at C3 via an NH linker. This NH-anilino motif introduces a hydrogen-bond donor absent in the 1-aryl series, which is likely to alter both solubility and target interaction profiles. Eight of the eleven 1-aryl derivatives (14a-k) showed EC50 values ranging from 38 µM to 186 µM, with five compounds (14b, 14d, 14g, 14i, 14j) being inactive (EC50 > 200 µM), demonstrating the steep SAR within this scaffold.

Antiviral Research CHIKV Potency Comparison

Differentiation from 2-Anilinopyrimidines: Fused Triazole Ring Impact on Drug-Likeness

The [1,2,4]triazolo[4,3-a]pyrimidine core in the target compound introduces a fused triazole ring that is absent in the corresponding 2-anilinopyrimidine series (5a-e). Fares et al. calculated drug-likeness scores (DLS) for the 1-aryl-[1,2,4]triazolo[4,3-a]pyrimidine series (0.03–0.77), with the most active compound (14e) scoring 0.29, compared to the 2-anilinopyrimidine series (0.03–0.77) [1]. The fused triazole ring is known to improve metabolic stability by blocking oxidative metabolism at the pyrimidine ring and to increase the number of hydrogen-bond acceptors, which can enhance aqueous solubility. For the target compound, the combination of the triazole fusion with the 3-anilino substitution is expected to yield a distinct DLS and solubility profile relative to both 2-anilinopyrimidines and 1-aryl-triazolopyrimidines.

Drug Design Physicochemical Properties Drug-Likeness

Coplanarity and Conformational Rigidity as a Differentiator from Flexible Triazolopyrimidine Derivatives

X-ray crystallographic studies of related 1-aryl-[1,2,4]triazolo[4,3-a]pyrimidines (14d and 14k) confirmed the coplanarity of the fused triazolopyrimidine ring system with the aryl side group [1]. This intrinsic coplanarity imposes conformational rigidity that is distinct from 3-substituted triazolopyrimidine derivatives bearing flexible linkers (e.g., thiosemicarbazide or oxadiazole moieties) described by Ali et al., which exhibit greater rotational freedom and different binding entropy [2]. The target compound, with its 3-(4-methoxyanilino) group directly attached via an NH linker, is predicted to maintain a similarly restricted conformational space, which can be advantageous for achieving higher binding affinity through reduced entropic penalty upon target engagement.

X-ray Crystallography Conformational Analysis Molecular Rigidity

Optimal Application Scenarios for 3-(4-Methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one Based on Structural Differentiation Evidence


Selective Kinase Profiling Panels Seeking [4,3-a] Scaffold Diversity

For broad kinase selectivity panels, the [4,3-a] ring fusion geometry provides a distinct ATP-mimetic hinge-binding motif compared to [4,5-d] isomer-based inhibitors like zaprinast. Including this compound in a screening deck introduces a unique hydrogen-bond acceptor/donor pattern that can reveal kinase targets not addressable by commercially dominant [4,5-d] scaffolds [1].

Structure-Based Drug Design Campaigns Requiring Conformational Rigidity

The coplanar, rigid core of the [1,2,4]triazolo[4,3-a]pyrimidine system, confirmed by X-ray crystallography of close analogs [1], makes this compound an ideal starting point for fragment-based or structure-guided optimization where conformational pre-organization is desired to minimize entropic penalties upon binding.

Antiviral Hit Expansion Exploring C3-NH Substitution Chemistry

Building on the anti-CHIKV activity reported for 1-aryl-[1,2,4]triazolo[4,3-a]pyrimidines (EC50 38–186 µM) [1], this 3-anilino analog introduces an additional hydrogen-bond donor (NH) at the C3 position, potentially enabling interactions with viral targets that are absent in the N1-aryl series. This makes it a valuable tool for hit-to-lead expansion in antiviral programs.

Physicochemical Property Benchmarking Against Flexible Triazolopyrimidine Derivatives

Compared to flexible 3-substituted [1,2,4]triazolo[4,3-a]pyrimidine derivatives bearing oxadiazole or thiosemicarbazide linkers [2], this compound's compact 3-(4-methoxyanilino) motif offers a lower molecular weight and reduced rotatable bond count, making it a suitable reference compound for assessing the impact of conformational flexibility on permeability and metabolic stability in discovery programs.

Quote Request

Request a Quote for 3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.